1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
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Overview
Description
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is an organic compound characterized by a phenyl ring substituted with a sec-butyl group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-sec-butylphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding amines, ethers, or thioethers.
Reduction: 1-(4-sec-Butyl-phenyl)-2-hydroxyethanone.
Oxidation: 4-sec-Butylbenzoic acid.
Scientific Research Applications
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
1-(4-tert-Butyl-phenyl)-2-chloro-ethanone: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-(4-sec-Butyl-phenyl)-2-bromo-ethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to tert-butyl or other alkyl groups. This uniqueness can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKATGIDLDKFDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403521 |
Source
|
Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77234-66-3 |
Source
|
Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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